(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride
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Overview
Description
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride is a complex organic compound known for its unique structural properties. This compound features a dioxin and pyrrole ring system, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the dioxin and pyrrole rings. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural properties.
2-Bromoethylamine: Another compound with an amine group, used in different chemical reactions.
Uniqueness
What sets (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride apart is its unique dioxin and pyrrole ring system. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMOUDJYJUGNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2O1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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